molecular formula C17H19NO3S B6372720 5-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261960-87-5

5-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6372720
CAS No.: 1261960-87-5
M. Wt: 317.4 g/mol
InChI Key: AYIMFMBYGMAHJF-UHFFFAOYSA-N
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Description

5-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is a complex organic compound that features a biphenyl core with a pyrrolidin-1-ylsulfonyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with a pyrrolidine derivative and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

5-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antagonist for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidin-1-ylsulfonyl group is known to enhance binding affinity to certain receptors, while the biphenyl core provides structural rigidity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones.

    Biphenyl Derivatives: Compounds with a biphenyl core, such as biphenyl-4-ol.

Uniqueness

5-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidin-1-ylsulfonyl group enhances its binding affinity and selectivity, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-9-15(11-16(19)10-13)14-5-4-6-17(12-14)22(20,21)18-7-2-3-8-18/h4-6,9-12,19H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIMFMBYGMAHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684066
Record name 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-87-5
Record name 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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